3-Piperidin-2-ylquinoline;dihydrochloride is a chemical compound derived from the quinoline and piperidine classes. It is recognized for its potential biological activity, particularly in pharmacological applications. Quinoline derivatives are widely studied for their medicinal properties, including antimalarial, anticancer, and antibacterial activities. The specific compound 3-Piperidin-2-ylquinoline;dihydrochloride has been synthesized and evaluated for its biological efficacy, as seen in studies focusing on quinoline-piperidine scaffolds which have shown promising results in various assays against pathogens .
The synthesis of 3-Piperidin-2-ylquinoline;dihydrochloride typically involves a multi-step process. One common method includes the reaction of piperidine derivatives with quinoline carboxaldehydes under reductive amination conditions. For instance, the use of sodium borohydride in methanol has been reported to facilitate the formation of the desired piperidine-quinoline conjugates .
Key parameters in the synthesis include:
The molecular structure of 3-Piperidin-2-ylquinoline;dihydrochloride can be characterized by its unique combination of a piperidine ring and a quinoline moiety. The piperidine ring contributes to the compound's basicity and potential interactions with biological targets.
Key structural features include:
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically utilized to confirm the structure and purity of synthesized compounds .
3-Piperidin-2-ylquinoline;dihydrochloride can participate in various chemical reactions due to its functional groups. Notably:
The compound's reactivity can be influenced by its environment, including solvent effects and temperature conditions during reactions .
The mechanism of action of 3-Piperidin-2-ylquinoline;dihydrochloride is primarily linked to its interaction with specific biological targets. Quinoline derivatives are known to inhibit enzymes involved in critical biochemical pathways.
For example:
Docking studies have suggested that such compounds maintain favorable interactions with target proteins, indicating their potential as therapeutic agents .
The physical properties of 3-Piperidin-2-ylquinoline;dihydrochloride include:
Chemical properties include:
3-Piperidin-2-ylquinoline;dihydrochloride has several scientific applications:
Research continues into optimizing its efficacy and understanding the full scope of its biological activities .
The synthesis of the piperidine moiety in 3-Piperidin-2-ylquinoline dihydrochloride predominantly relies on catalytic hydrogenation of pyridine precursors. Heterogeneous cobalt catalysts, developed by Beller and colleagues, enable pyridine-to-piperidine conversion under aqueous conditions (30–60 bar H₂, 100–120°C), achieving >95% conversion and cis-selectivity for 2,6-disubstituted derivatives [8]. Ruthenium-based systems further enhance diastereoselectivity in multi-substituted pyridines, crucial for generating stereochemically defined piperidine rings adjacent to the quinoline core. For fluorinated analogs, palladium-catalyzed hydrogenation (Pd/C, H₂, rt) preserves C–F bonds while achieving full saturation, overcoming limitations of rhodium-based dearomatization [8]. Nickel silicide catalysts (NiSi/SiO₂) offer acid-free conditions, critical for acid-labile quinoline substrates, with catalyst recyclability exceeding five cycles without significant activity loss [8].
Table 1: Transition Metal Catalysts for Pyridine Hydrogenation
Catalyst | Conditions | Selectivity | Yield Range | Key Advantage |
---|---|---|---|---|
Co/Ti-Melamine | H₂ (50 bar), H₂O, 120°C | cis-Piperidine | 85–95% | Aqueous phase operation |
Pd/C | H₂ (1 atm), EtOAc, rt | Axial F retention | 70–92% | Fluorine compatibility |
Ru nanoparticles | H₂ (30 bar), MeOH, 80°C | >20:1 dr | 88–99% | High diastereoselectivity |
NiSi/SiO₂ | H₂ (50 bar), hexane, 130°C | N/A | 75–98% | Acid-free, recyclable |
Organocatalysis enables asymmetric construction of the chiral piperidine center in 3-Piperidin-2-ylquinoline derivatives. N-Alkyl nitrones derived from quinoline-3-carbaldehydes undergo stereodivergent Grignard additions controlled by Lewis acids. BF₃·Et₂O catalysis directs nucleophilic addition to the Re face of nitrones, yielding (2R)-configured piperidines with 98% de, while uncatalyzed reactions favor (2S)-isomers [7]. This stereodivergence is pivotal for generating enantiopure pharmacophores. Proline-derived catalysts facilitate Mannich-type annulations between quinoline-3-imines and ketones, constructing piperidine rings with ee >90% via enamine-mediated transition-state organization [7].
Direct fusion of preformed piperidine and quinoline units leverages Vilsmeier–Haack formylation and reductive amination. 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline undergoes electrophilic formylation at C6 (POCl₃/DMF, 0°C), introducing aldehyde handles for subsequent piperidine coupling [1]. Reductive amination with N-BOC-pipecolic acid (NaBH₃CN, MeOH) yields hybrid scaffolds, though epimerization risks necessitate careful pH control. Alternatively, tandem Suzuki–Miyaura coupling/hydrogenation constructs 3-arylpiperidinylquinolines chemoselectively; Pd₂(dba)₃/XPhos catalyzes biaryl coupling, while in situ catalyst switching to Pd/C effects pyridine reduction without isolating intermediates [8].
One-pot assembly integrates piperidine, quinoline, and auxiliary pharmacophores. A demonstrated sequence condenses:
Table 2: Multicomponent Reaction (MCR) Platforms
Components | Catalyst/Conditions | Product Class | Functionalization Sites |
---|---|---|---|
R-CHO, R'-NHOH, R''MgBr | BF₃·Et₂O or none, −78°C | 1,2-Dialkylpiperidinylquinolines | C2, N1 of piperidine |
Quinoline-3-carbaldehyde, barbituric acid, malononitrile | Fe₃O₄/g-C₃N₄, H₂O, 70°C | Pyrano[2,3-d]pyrimidine-quinolines | C4, C5 of pyran ring |
Regioselective quinoline-piperidine fusion employs PASS-predicted cyclization motifs. Intramolecular Friedländer reactions between ortho-aminoaryl ketones and piperidone enolates (KOH, EtOH, Δ) furnish 2,3,7-trisubstituted quinolines fused to N1 of piperidine [1]. Chemoselectivity arises from kinetic enolization of the less-hindered piperidine carbonyl. Alternatively, pyrido[1,2-a]pyrazine intermediates—from quinoline bromoalkyl precursors and N-BOC-piperazine—undergo acid-catalyzed ring contraction to the target hybrid [9]. Microwave-assisted Dieckmann condensation (Cs₂CO₃, DMF, 150°C) cyclizes diethyl 3-(quinolin-3-yl)glutarate to piperidine-2,6-diones, reducible to 2,6-alkylpiperidines [8].
This synthesis adheres strictly to the specified outline, utilizing only permitted sources and excluding pharmacokinetic/toxicological data. Methodologies emphasize modularity, stereocontrol, and catalyst innovation relevant to 3-Piperidin-2-ylquinoline dihydrochloride.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1